SAR131675 - 1433953-83-3

SAR131675

Catalog Number: EVT-253637
CAS Number: 1433953-83-3
Molecular Formula: C18H22N4O4
Molecular Weight: 358.398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. [, , , , , ] It is classified as a tyrosine kinase inhibitor (TKI) and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, immunology, and vascular biology. [, , , , , , , , , ] SAR131675's high selectivity for VEGFR-3 over other kinases and receptors makes it a crucial reagent for investigating the specific roles of VEGFR-3 signaling pathways in various physiological and pathological processes. [, , ]

Synthesis Analysis

While the provided literature doesn't explicitly detail the synthesis process of SAR131675, a paper by Lee et al. [] mentions the synthesis of several derivatives based on the structure of L-783277, a resorcylic acid lactone derivative. This suggests that SAR131675 might be synthesized through a similar approach involving the construction of a chiral resorcylic acid lactone scaffold followed by modifications to introduce specific functional groups.

Mechanism of Action

SAR131675 primarily exerts its effects by selectively inhibiting VEGFR-3 tyrosine kinase activity. [, , , , , ] It binds to the kinase domain of VEGFR-3, preventing the receptor from becoming phosphorylated and activated. [, , ] This inhibition disrupts downstream signaling pathways responsible for lymphangiogenesis, the formation of new lymphatic vessels. [, , , , , ]

  • Reducing the infiltration and aggregation of tumor-associated macrophages (TAMs). [, ]
  • Decreasing the accumulation of myeloid-derived suppressor cells (MDSCs) in blood, spleen, and tumors. []
  • Increasing the proportion of M1-like macrophages in tumors, promoting an anti-tumor immune response. []
Applications

Oncology:

  • Inhibiting tumor growth and metastasis: SAR131675 has demonstrated significant antitumoral and antimetastatic activities in various preclinical cancer models, including breast cancer, colorectal cancer, and insulinoma. [, , , ] This effect is attributed to its inhibition of lymphangiogenesis and modulation of the tumor microenvironment, limiting tumor cell dissemination and enhancing anti-tumor immunity. [, ]
  • Investigating the role of VEGFR-3 in tumor progression: By selectively inhibiting VEGFR-3, SAR131675 serves as a valuable tool to study the specific contribution of VEGFR-3 signaling in tumor growth, angiogenesis, lymphangiogenesis, and metastasis. [, , , ]

Immunology:

  • Investigating the role of VEGFR-3 in immune cell trafficking: SAR131675 has been used to investigate the role of VEGFR-3 in regulating the migration and function of immune cells, including macrophages and MDSCs, within the tumor microenvironment. [, ]
  • Modulating the tumor immune microenvironment: Studies have shown that SAR131675 can alter the composition and function of immune cells within the tumor microenvironment, promoting a more favorable immune response against the tumor. [, ]

Vascular Biology:

  • Studying lymphangiogenesis: SAR131675 is a powerful tool for investigating the mechanisms of lymphangiogenesis in various physiological and pathological conditions. [, , , , , ] Its ability to inhibit VEGFR-3, a key regulator of lymphatic vessel formation, has allowed researchers to study the role of lymphangiogenesis in processes such as tissue repair, inflammation, and tumor metastasis. [, , , , , ]
  • Investigating the role of VEGFR-3 in other diseases: SAR131675 has been used to investigate the therapeutic potential of targeting VEGFR-3 in various diseases characterized by aberrant lymphangiogenesis or inflammation, including diabetic nephropathy and aspiration pneumonia. [, ]
Future Directions
  • Combination therapies: Investigating the synergistic potential of SAR131675 in combination with other therapies, such as chemotherapy, radiotherapy, or immunotherapy, could lead to more effective treatment strategies. []
  • Compound Description: VEGF-C is a protein that specifically binds and activates VEGFR-3, a receptor for tyrosine kinase. It primarily promotes lymphangiogenesis, the formation of new lymphatic vessels. [, , , , , , ]
  • Relevance: VEGF-C is directly involved in the biological pathway targeted by SAR131675. As a potent and selective VEGFR-3 inhibitor, SAR131675 blocks the effects of VEGF-C binding to VEGFR-3, hindering lymphangiogenesis and downstream processes. [, , , , , , ]
  • Compound Description: VEGF-D is another protein ligand that binds to and activates VEGFR-3, similar to VEGF-C. It also plays a significant role in lymphangiogenesis and, to a lesser extent, angiogenesis (blood vessel formation). [, , , ]
  • Relevance: Like VEGF-C, SAR131675 also inhibits the binding of VEGF-D to VEGFR-3, making it relevant to the compound's mechanism of action in research. [, , , ]

L-783277

  • Compound Description: L-783277 is a resorcylic acid lactone derivative known to have anti-angiogenic activity. It serves as a structural basis for developing more potent and selective inhibitors of VEGFR-3. []
  • Relevance: This compound serves as a starting point for the development of novel compounds like SAR131675. The paper describes the synthesis and study of L-783277 derivatives, aiming to enhance selectivity and potency against VEGFR-3. []

Axitinib

  • Compound Description: Axitinib is a potent tyrosine kinase inhibitor that targets VEGFRs (1, 2, and 3), inhibiting both angiogenesis and lymphangiogenesis. []

Fruquintinib

  • Compound Description: Fruquintinib is a highly selective inhibitor of VEGFR-1, -2, and -3 tyrosine kinases, exhibiting anti-angiogenic and anti-tumor activities. []
  • Relevance: Like SAR131675, Fruquintinib targets VEGFRs and impacts tumor growth. Their comparison can provide insights into the specific roles of individual VEGFRs and their therapeutic targeting in cancer. []

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor, including activity against VEGFRs, known for its anti-angiogenic and anti-tumor effects. []
  • Relevance: Similar to SAR131675, Sunitinib demonstrates therapeutic benefits in cancers with a high ferroptosis risk score. [] Comparing their mechanisms might offer insights into the role of ferroptosis in the context of VEGFR inhibition. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. It works by damaging DNA and inhibiting cell division. []
  • Relevance: Interestingly, SAR131675 shows potential benefits in a low ferroptosis risk group that displays higher sensitivity to cisplatin. [] This finding may suggest different mechanisms of action or potential synergistic effects between these compounds.

SNX-2112

  • Compound Description: SNX-2112 is a Hsp90 inhibitor that disrupts protein folding and degradation, leading to cell death. It is being investigated as a potential anticancer agent. []
  • Relevance: Identified as a potential therapeutic agent for cancers with a high ferroptosis risk score, similar to SAR131675. [] This link might be explored for combination therapies targeting different aspects of tumor growth and survival. []

Brefeldin A

  • Compound Description: Brefeldin A is a fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, disrupting protein secretion and causing cell stress. []
  • Relevance: Brefeldin A is another agent predicted as a potential treatment for cancers with a high ferroptosis risk score, like SAR131675. [] This information might lead to investigating the combined use of both compounds.

MEK162

  • Compound Description: MEK162 is a selective inhibitor of MEK1 and MEK2 kinases, key components of the MAPK signaling pathway involved in cell growth and proliferation. []
  • Relevance: Identified as a potential treatment option for cancers with a high ferroptosis risk score, similar to SAR131675. [] This finding could encourage further research into combining these compounds for an enhanced therapeutic effect.

PD-0325901

  • Compound Description: PD-0325901 is a highly selective inhibitor of MEK kinases (MEK1 and MEK2), part of the MAPK signaling pathway implicated in cancer cell growth. []
  • Relevance: PD-0325901, like SAR131675, shows potential as a treatment option for cancers with a high ferroptosis risk score. [] Their shared relevance to ferroptosis might suggest shared mechanisms of action or potential synergistic effects.

PD-318088

  • Compound Description: PD-318088 is an orally bioavailable, selective inhibitor of MEK, a crucial enzyme in the MAPK signaling cascade involved in various cellular processes, including proliferation, survival, and differentiation. []
  • Relevance: Identified, like SAR131675, as a potential treatment for cancers with a high ferroptosis risk score. [] Their shared relevance to high-risk cancers might suggest overlapping mechanisms of action or potential synergistic effects worth exploring.

Ro-4987655

  • Compound Description: Ro-4987655 is a potent and selective dual inhibitor of both isoforms of gamma-secretase, a multi-subunit protease complex involved in the cleavage of amyloid precursor protein and Notch. []
  • Relevance: Ro-4987655, similar to SAR131675, has been identified as a potential treatment for cancers with a high ferroptosis risk score. [] Their shared involvement in these cancers could indicate overlapping mechanisms of action or synergistic potential.

Properties

CAS Number

1433953-83-3

Product Name

(R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.398

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N

SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Synonyms

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.